4-(Morpholinomethyl)aniline

Overview

Description

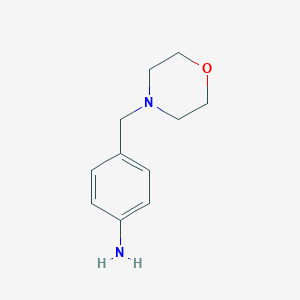

4-(Morpholinomethyl)aniline is an organic compound with the molecular formula C₁₁H₁₆N₂O. It is characterized by the presence of a morpholine ring attached to a benzene ring via a methylene bridge, and an amino group attached to the benzene ring. This compound is a colorless to light yellow crystalline solid and is soluble in most organic solvents such as alcohols, ethers, and ketones, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Morpholinomethyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzyl chloride with morpholine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of benzyl chloride followed by catalytic hydrogenation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinomethyl)aniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are typically employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

4-(Morpholinomethyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The benzene ring and amino group can participate in π-π stacking and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 4-(Morpholinylmethyl)phenylamine

- 4-(Morpholinylmethyl)benzenamine

- 4-(4-Morpholinylmethyl)aniline

Uniqueness

4-(Morpholinomethyl)aniline is unique due to its specific combination of a morpholine ring and aniline structure, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields, distinguishing it from other similar compounds.

Biological Activity

4-(Morpholinomethyl)aniline, a compound with the CAS number 51013-67-3, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholinomethyl group attached to an aniline structure. This unique configuration contributes to its biological activity and interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiviral Activity : Recent studies have identified this compound as a potent inhibitor of viral entry, particularly against filoviruses such as Ebola and Marburg viruses. It has been shown to exhibit low cytotoxicity while maintaining high potency in inhibiting viral replication.

- Antitumor Activity : Research indicates that this compound possesses significant antitumor properties. It has been evaluated against various cancer cell lines, demonstrating strong cytotoxic effects.

- Antimicrobial Properties : The compound has also been assessed for its antimicrobial efficacy, revealing promising results against a range of pathogens.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Kinase Activity : The compound has been reported to inhibit specific protein kinases involved in signal transduction pathways, which are critical in cancer progression and immune responses .

- Modulation of Cellular Pathways : By affecting pathways related to apoptosis and cell cycle regulation, this compound can induce cell death in tumor cells, making it a candidate for cancer therapy .

Antiviral Efficacy

A study investigating the antiviral properties of this compound revealed that it effectively inhibits the entry of Ebola virus into host cells. The compound demonstrated an EC50 value of 0.11 μM against the Ebola virus, indicating high potency with minimal cytotoxicity .

Antitumor Activity

In another investigation focused on antitumor activity, this compound was tested against several cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The results showed that the compound achieved inhibition rates exceeding 99%, with IC50 values ranging from 6.92 to 8.99 μM. This performance was comparable or superior to established chemotherapeutic agents like Sunitinib .

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

Antimicrobial Activity

The antimicrobial evaluation showed that this compound exhibited significant activity against various bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases .

Properties

IUPAC Name |

4-(morpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYFVEFUHMDIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354601 | |

| Record name | 4-(morpholinomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51013-67-3 | |

| Record name | 4-(morpholinomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.